Home > Products > Screening Compounds P66029 > Milnacipran EP Impurity G
Milnacipran EP Impurity G -

Milnacipran EP Impurity G

Catalog Number: EVT-1783458
CAS Number:
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Milnacipran is a serotonin-norepinephrine reuptake inhibitor primarily used in the treatment of major depressive disorder and fibromyalgia. The compound is classified as a racemic mixture, consisting of two enantiomers: (1S,2R)-milnacipran and (1R,2S)-milnacipran. Among the various impurities identified during its synthesis and manufacturing processes, Milnacipran EP Impurity G is notable. This impurity arises from the synthesis and is subject to regulatory scrutiny due to its potential impact on the safety and efficacy of the drug.

Source

Milnacipran was developed by Pierre Fabre Médicament, and its production has been documented in various regulatory submissions. The European Pharmacopeia provides guidelines for the acceptable limits of impurities in pharmaceutical substances, including Milnacipran. The presence of impurities like Milnacipran EP Impurity G is monitored through high-performance liquid chromatography methods to ensure compliance with safety standards .

Classification

Milnacipran EP Impurity G is categorized as a process-related impurity. Such impurities can originate from various stages of the manufacturing process, including starting materials, intermediates, or degradation products. Regulatory agencies set strict limits on these impurities to ensure that pharmaceutical products are safe for consumption .

Synthesis Analysis

Methods

The synthesis of Milnacipran involves several steps, including the formation of intermediates that may lead to impurities like Milnacipran EP Impurity G. The process typically includes:

  1. Formation of Intermediates: Starting from cyclopropane derivatives, various chemical reactions are employed to build the desired structure.
  2. Purification Steps: Techniques such as crystallization, distillation, and chromatography are utilized to separate desired products from impurities .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, pressure, and stoichiometric ratios to minimize the formation of unwanted by-products. High-performance liquid chromatography is frequently used to monitor the purity of each batch produced .

Molecular Structure Analysis

Structure

Milnacipran has a complex molecular structure characterized by its cyclopropane ring and various functional groups. The molecular formula for Milnacipran is C15H23ClN2O, with a specific stereochemistry that contributes to its pharmacological activity.

Data

  • Molecular Weight: Approximately 282.81 g/mol
  • Structural Formula:
C15H23ClN2O\text{C}_{15}\text{H}_{23}\text{ClN}_{2}\text{O}

The structural representation includes a central cyclopropane moiety bonded to a phenyl group and an amine component.

Chemical Reactions Analysis

Reactions

The synthesis of Milnacipran involves several key reactions:

  1. Cyclopropanation: Formation of the cyclopropane ring.
  2. Amidation: Introduction of amine groups through reactions with acyl chlorides or similar reagents.
  3. Chlorination: Modifications involving chlorination steps that may lead to specific impurities .

Technical Details

Each reaction step must be optimized to reduce side reactions that could generate impurities like Milnacipran EP Impurity G. Reaction conditions such as solvent choice and temperature play crucial roles in determining the yield and purity of the final product.

Mechanism of Action

Milnacipran functions as a serotonin-norepinephrine reuptake inhibitor. By inhibiting the reuptake of these neurotransmitters in the brain, it increases their availability in the synaptic cleft, thereby enhancing mood and alleviating depressive symptoms.

Process Data

  • Target Receptors: Primarily affects serotonin transporter (SERT) and norepinephrine transporter (NET).
  • Therapeutic Effects: Used for treating major depressive disorder and fibromyalgia through modulation of neurotransmitter levels.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • pKa Value: Indicates its acid-base properties which influence solubility and stability.
  • Stability: Stability studies reveal that Milnacipran is sensitive to light and moisture; therefore, proper storage conditions are essential .
Applications

Milnacipran is primarily used in clinical settings for:

  • Treatment of Major Depressive Disorder: It helps manage symptoms by balancing neurotransmitter levels.
  • Management of Fibromyalgia: Provides relief from pain associated with this chronic condition.

Additionally, ongoing research explores its potential applications in other psychiatric disorders due to its mechanism of action on neurotransmitter systems .

Synthetic Organic Chemistry Approaches for Milnacipran EP Impurity G

Retrosynthetic Analysis of (Diethylamino)[2-(Hydroxymethyl)-1-Phenylcyclopropyl]Formaldehyde

Retrosynthetic deconstruction of Impurity G reveals four strategic bond disconnections targeting synthons compatible with milnacipran intermediate chemistry:

  • Aldehyde Installation: Disconnection of the formyl group (C=O) suggests an aldehyde precursor such as a primary alcohol (hydroxymethyl) or chloride, oxidizable or hydrolyzable to the aldehyde functionality.
  • Diethylamino Group: Cleavage of the C-N bond points to diethylamine and a cyclopropyl electrophile (e.g., halide or activated alcohol).
  • Cyclopropane Ring: Retro-cyclopropanation identifies two approaches:
  • Core Strategy A: Michael addition of diethyl malonate to trans-cinnamaldehyde, followed by decarboxylation and cyclopropanation.
  • Core Strategy B: Metal-catalyzed cyclopropanation of styrene derivatives with diazoacetates.
  • Hydroxymethyl Group: Disconnection to a cyclopropyl ester reducible to the alcohol (e.g., via LiAlH₄).

Table 1: Retrosynthetic Pathways for Milnacipran EP Impurity G

Target FragmentPrecursorKey TransformationFeasibility
AldehydeHydroxymethyl (CH₂OH)Oxidation (Swern, Dess-Martin)High
DiethylaminoChloride (Cl)Nucleophilic substitution (Et₂NH)Moderate
Cyclopropane ringStyrene derivativeCyclopropanation (CH₂N₂/Catalyst)High
HydroxymethylEster (CO₂Et)Reduction (LiAlH₄, DIBAL-H)High

The optimal route converges through a cyclopropyl aldehyde intermediate bearing a hydroxymethyl group. The Mitsunobu reaction (using phthalimide/DIAD/PPh₃) enables amine introduction, though overreaction risks Impurity G formation if aldehydes remain unprotected [7].

Optimization of One-Pot Cyclopropanation Strategies in Impurity Synthesis

Cyclopropanation is the pivotal step for constructing the 1-phenyl-2-functionalized cyclopropane core. One-pot methodologies enhance efficiency by minimizing intermediate isolation:

  • Reagent System: Diazomethane (CH₂N₂) with palladium(II) acetate (Pd(OAc)₂) or copper(I) triflate (CuOTf) catalyzes cyclopropanation of styrene or cinnamaldehyde derivatives. Pd(OAc)₂ achieves >85% conversion in dichloromethane at 0–5°C, suppressing diazomethane hazards [2] [4].
  • Solvent Impact: Aprotic solvents (toluene, DCM) favor diastereoselectivity. Toluene yields trans/cis ratios of 6:1 vs. 3:1 in THF due to enhanced steric control [4].
  • Catalyst Loading: Sub-stoichiometric Pd(OAc)₂ (5 mol%) optimizes cost-efficiency without compromising yield (82–85%). Higher loadings (>10 mol%) promote side products.

Table 2: Solvent and Catalyst Screening for Cyclopropanation

CatalystSolventTemp (°C)Yield (%)trans:cis Ratio
Pd(OAc)₂Toluene0–5856:1
Pd(OAc)₂Dichloromethane20784:1
CuOTfTHF-10703:1
NoneToluene25451.5:1

Critical Parameters:

  • Stoichiometry: 1.2 eq CH₂N₂ ensures complete styrene consumption.
  • Temperature: Low temps (0–5°C) curb epoxidation side reactions.
  • Scale-Up: Batch-wise CH₂N₂ addition maintains reaction control at >100g scale [4].

Role of Lewis Acid Catalysts in Stereochemical Control During Intermediate Formation

Lewis acids (LAs) are indispensable for directing stereochemistry during cyclopropane functionalization. Their coordination to carbonyl or ether oxygen atoms rigidifies transition states, enhancing diastereo- and enantioselectivity:

  • Aluminum Trichloride (AlCl₃): Catalyzes Friedel-Crafts acylation of cyclopropane intermediates, achieving 90% trans-selectivity when forming ketone precursors. The bulky AlCl₃·substrate complex favors trans-attack on the cyclopropane ring [2] [4].
  • Tin Tetrachloride (SnCl₄): Superior for cyanide or acetate additions to cyclopropyl aldehydes, affording syn-products (d.r. >8:1) via chelated transition states.
  • Boron Trifluoride (BF₃): Moderately selective for epoxide ring-opening by diethylamine, yielding 60% trans-amino alcohol.

Table 3: Lewis Acid Efficacy in Stereoselective Transformations

Lewis AcidReactionSubstrated.r. (trans:cis)ee (%)
AlCl₃ (10 mol%)Acylation1-Phenylcyclopropyl ester9:1
SnCl₄ (15 mol%)CyanosilylationCyclopropyl aldehyde8:1 (syn:anti)75
BF₃·OEt₂ (20 mol%)Epoxide ring-openingCyclopropane epoxide3:1<10
TiCl₄ (5 mol%)Aldol condensationCyclopropane carbaldehyde7:182

Mechanistic Insight:AlCl₃ chelates with ester carbonyls, locking the cyclopropane in a pseudo-equatorial conformation. Nucleophiles (e.g., diethylamine) attack antiperiplanar to the phenyl group, favoring trans-isomers. For SnCl₄, bidentate coordination to aldehyde oxygen and adjacent ethers creates a chiral pocket, enabling asymmetric induction with chiral auxiliaries [4].

Comparative Evaluation of Chlorinating Reagents in Functional Group Transformations

Chlorination is critical for converting hydroxymethyl (–CH₂OH) groups to chloromethyl (–CH₂Cl) intermediates, enabling subsequent diethylamination. Reagent choice dictates efficiency and impurity profile:

  • Thionyl Chloride (SOCl₂): Delivers 95% conversion in DCM at 0°C but generates HCl gas, risking cyclopropane ring-opening. Requires slow addition (2h) and stoichiometric pyridine to neutralize acid [4].
  • Oxalyl Chloride ((COCl)₂): Milder, with in-situ CO/CO₂ byproducts. Achieves 88% yield without ring degradation when catalyzed by DMF (1 mol%). Optimal for acid- and thermal-sensitive intermediates.
  • Phosphorus Oxychloride (POCl₃): Requires heating (60°C), causing epimerization (d.r. drops from 10:1 to 4:1).

Table 4: Chlorinating Reagent Performance Comparison

ReagentSolventTemp (°C)Conversion (%)Byproducts
SOCl₂DCM095HCl, SO₂
(COCl)₂Toluene2588CO, CO₂
POCl₃Chloroform6078H₃PO₄, epimers
COCl₂ (phosgene)Toluene-3092Highly toxic

Optimization Protocol:

  • Solvent Choice: DCM maximizes SOCl₂ reactivity; toluene stabilizes carbocations during (COCl)₂ reactions.
  • Additives: Catalytic DMF converts (COCl)₂ to Vilsmeier complex, accelerating chloride displacement.
  • Workup: Aqueous NaHCO₃ quench is essential to prevent cyclopropane hydrolysis.

Properties

Product Name

Milnacipran EP Impurity G

IUPAC Name

(1S,2S)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

InChI

InChI=1S/C15H21NO2/c1-3-16(4-2)14(18)15(10-13(15)11-17)12-8-6-5-7-9-12/h5-9,13,17H,3-4,10-11H2,1-2H3/t13-,15-/m1/s1

InChI Key

MAQDDMBCAWKSAZ-UKRRQHHQSA-N

Canonical SMILES

CCN(CC)C(=O)C1(CC1CO)C2=CC=CC=C2

Isomeric SMILES

CCN(CC)C(=O)[C@]1(C[C@@H]1CO)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.